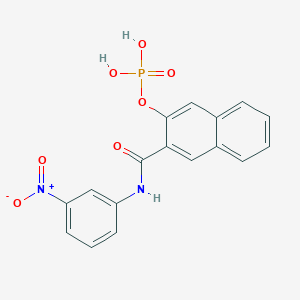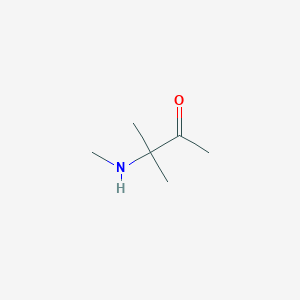
3-Methyl-3-(methylamino)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(methylamino)butan-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant and entactogenic effects. Methylone is a close structural analogue of MDMA (3,4-methylenedioxymethamphetamine) and is often referred to as "bk-MDMA" or "M1".
Wirkmechanismus
3-Methyl-3-(methylamino)butan-2-one acts as a SNDRI by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which leads to increased activation of their respective receptors. 3-Methyl-3-(methylamino)butan-2-one also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synaptic cleft.
Biochemische Und Physiologische Effekte
3-Methyl-3-(methylamino)butan-2-one has been shown to induce hyperthermia, increase locomotor activity, and produce rewarding effects in animal models. It has also been found to increase heart rate and blood pressure in humans. 3-Methyl-3-(methylamino)butan-2-one has been reported to produce subjective effects similar to those of MDMA, including euphoria, increased sociability, and enhanced sensory perception.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3-(methylamino)butan-2-one has advantages and limitations for use in lab experiments. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
Future research on 3-Methyl-3-(methylamino)butan-2-one should focus on its long-term effects on the brain and behavior. Studies should also investigate the potential therapeutic uses of 3-Methyl-3-(methylamino)butan-2-one, such as in the treatment of depression or anxiety disorders. Additionally, the development of selective SNDRI compounds that do not have the potential for abuse should be explored.
Conclusion:
In conclusion, 3-Methyl-3-(methylamino)butan-2-one is a synthetic cathinone that has gained popularity in recent years due to its stimulant and entactogenic effects. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses.
Synthesemethoden
The synthesis of 3-Methyl-3-(methylamino)butan-2-one involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using various chromatographic techniques such as column chromatography or recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(methylamino)butan-2-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent of these neurotransmitters. 3-Methyl-3-(methylamino)butan-2-one has also been shown to induce hyperthermia and increase locomotor activity in animal models.
Eigenschaften
CAS-Nummer |
10201-04-4 |
|---|---|
Produktname |
3-Methyl-3-(methylamino)butan-2-one |
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-methyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3 |
InChI-Schlüssel |
KLAVOSFNFTWCFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)NC |
Kanonische SMILES |
CC(=O)C(C)(C)NC |
Synonyme |
2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



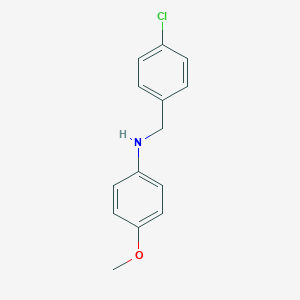
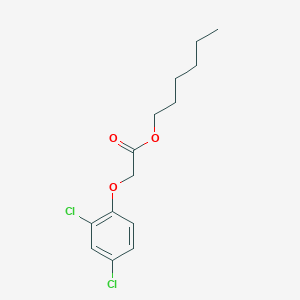
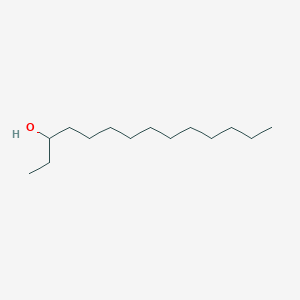
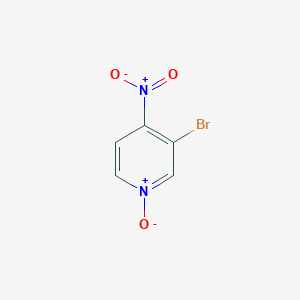
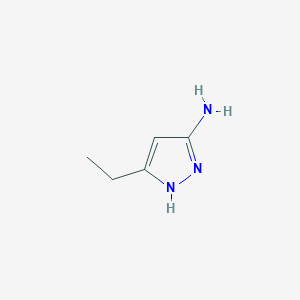

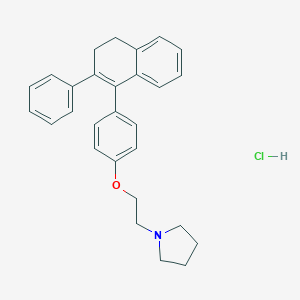

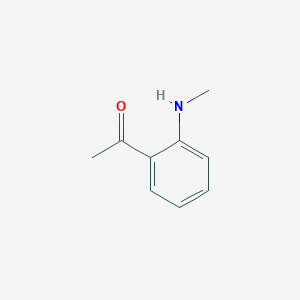
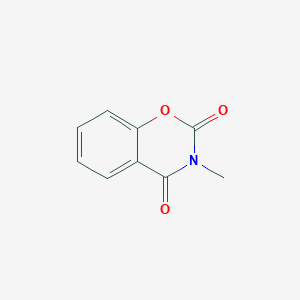
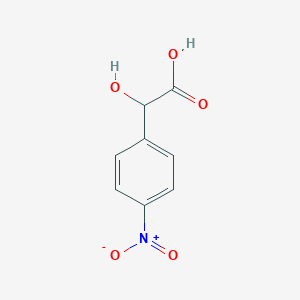
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)

